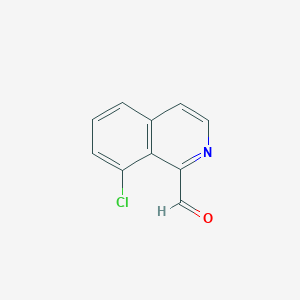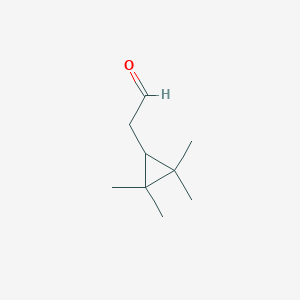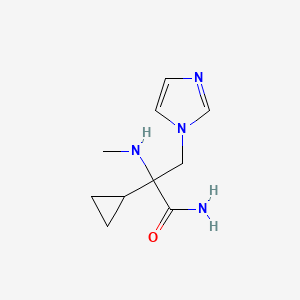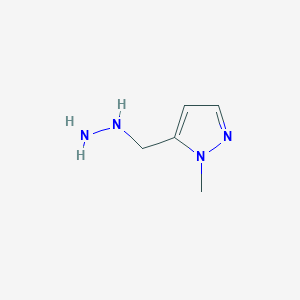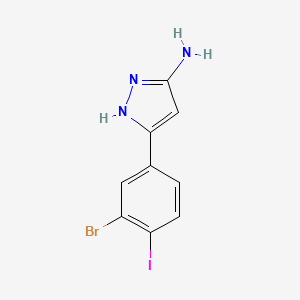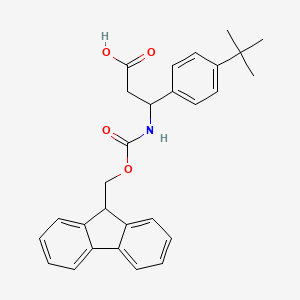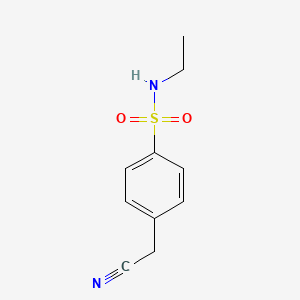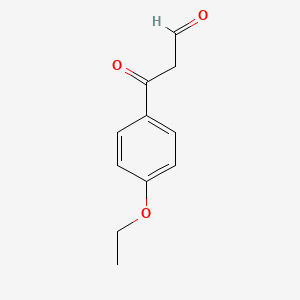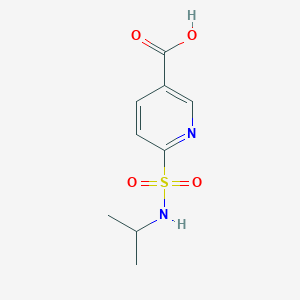
(2S,3S)-2-isocyanato-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-Isocyanato-3-methylpentanoic acid is a chiral organic compound with significant potential in various fields of chemistry and industry. This compound is characterized by its unique structural features, which include an isocyanate group and a chiral center, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2-isocyanato-3-methylpentanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,3S) configuration. The reaction conditions often include controlled temperatures and the use of solvents that favor the desired stereochemical outcome.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-2-Isocyanato-3-methylpentanoic acid can undergo a variety of chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and other substituted products.
Scientific Research Applications
(2S,3S)-2-Isocyanato-3-methylpentanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of (2S,3S)-2-isocyanato-3-methylpentanoic acid involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, such as the modification of proteins or the synthesis of complex organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
(2S,3R)-2-Isocyanato-3-methylpentanoic acid: Differing only in the stereochemistry at one chiral center, this compound exhibits different reactivity and properties.
(2S,3S)-2-Acetamido-3-methylpentanoic acid: An amide derivative with distinct chemical behavior and applications.
(2S,3S)-2-Chloro-3-methylpentanoic acid: A halogenated analog with unique reactivity patterns.
Uniqueness: (2S,3S)-2-Isocyanato-3-methylpentanoic acid is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical synthesis. Its chiral centers also make it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals and other high-value applications.
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(2S,3S)-2-isocyanato-3-methylpentanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)6(7(10)11)8-4-9/h5-6H,3H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 |
InChI Key |
IEJZMEITQZJWGI-WDSKDSINSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N=C=O |
Canonical SMILES |
CCC(C)C(C(=O)O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
